![molecular formula C19H23ClN4O3S2 B11418278 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a pyrimidine derivative reacts with an appropriate nucleophile under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of pyrimidine and sulfonamide can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. The sulfonamide moiety enhances the interaction with biological targets involved in cancer progression, making this compound a candidate for further development in cancer therapy .
2. Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria. Similar compounds have been evaluated for their efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The structural features suggest potential interactions with bacterial cell walls or critical enzymes necessary for bacterial survival, indicating its potential as an antibacterial agent .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Acetylcholinesterase inhibitors are crucial for treating neurodegenerative diseases like Alzheimer’s, while urease inhibitors can help manage infections caused by urease-producing bacteria. Preliminary results suggest that this compound may exhibit strong inhibitory activity against these enzymes .
Case Studies
Anticancer Evaluation : A study conducted on similar compounds revealed that several derivatives exhibited cytotoxic effects on human cancer cell lines. The most promising candidates demonstrated IC50 values comparable to established chemotherapeutics, suggesting their potential role in cancer treatment.
Antibacterial Screening : In a comparative study, various derivatives were synthesized based on the piperidine framework and evaluated against multiple bacterial strains. The most active derivatives showed antibacterial activity that could rival traditional antibiotics .
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(ethylsulfanyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide .
- 5-chloro-2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide .
Uniqueness
Compared to similar compounds, 5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide, also known by its CAS number 879931-54-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
The molecular formula of this compound is C19H23ClN4O3S2 with a molecular weight of 455.0 g/mol. The structure includes several functional groups that may contribute to its biological activity, including a pyrimidine core and sulfonamide moieties .
Efficacy Data
The following table summarizes some relevant findings regarding the biological activity of compounds structurally related to this compound:
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Study 1 | Similar Pyrimidine Derivative | PI3Kδ Inhibition | 3.1 μM |
Study 2 | Antimicrobial Derivative | Antibacterial Activity (E. coli) | 260 nM |
Study 3 | Anticancer Derivative | Induction of Apoptosis in Cancer Cell Lines | Varies by Cell Line |
Case Studies
- Case Study on PI3K Inhibition : A study investigating the effects of pyrimidine derivatives on PI3K signaling found that certain modifications enhanced their inhibitory potency, suggesting that the sulfonamide group in our compound could similarly influence kinase activity .
- Antimicrobial Efficacy : A related compound demonstrated significant antimicrobial properties against Gram-positive bacteria, indicating the potential for this compound to exhibit similar effects .
- Anticancer Activity : Research on pyrimidine-based drugs has shown promising results in vitro against various cancer types, with some compounds leading to reduced viability and increased apoptosis rates in treated cells .
Properties
Molecular Formula |
C19H23ClN4O3S2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O3S2/c1-3-28-19-21-12-16(20)17(23-19)18(25)22-14-4-6-15(7-5-14)29(26,27)24-10-8-13(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,25) |
InChI Key |
VDMTYEKPQIFQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)Cl |
Origin of Product |
United States |
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